4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole
Brand Name: Vulcanchem
CAS No.: 2320420-61-7
VCID: VC5176517
InChI: InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-17-9)23(20,21)19-11-3-4-12(19)6-13(5-11)18-8-15-7-16-18/h7-8,11-13H,3-6H2,1-2H3
SMILES: CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4
Molecular Formula: C14H19N5O3S
Molecular Weight: 337.4

4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole

CAS No.: 2320420-61-7

Cat. No.: VC5176517

Molecular Formula: C14H19N5O3S

Molecular Weight: 337.4

* For research use only. Not for human or veterinary use.

4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole - 2320420-61-7

Specification

CAS No. 2320420-61-7
Molecular Formula C14H19N5O3S
Molecular Weight 337.4
IUPAC Name 3,5-dimethyl-4-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]-1,2-oxazole
Standard InChI InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-17-9)23(20,21)19-11-3-4-12(19)6-13(5-11)18-8-15-7-16-18/h7-8,11-13H,3-6H2,1-2H3
Standard InChI Key KDPKEBBGMGZYTL-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4

Introduction

The chemical compound 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole is a complex heterocyclic molecule featuring multiple functional groups and structural motifs. It incorporates an isoxazole ring, a sulfonamide group, and a triazole moiety, all of which are known for their significance in medicinal chemistry due to their biological activity and pharmacological potential.

This compound is particularly notable for its structural complexity, which includes:

  • A bicyclic azabicyclo[3.2.1]octane framework.

  • A 1H-1,2,4-triazole substituent.

  • A sulfonamide linkage connecting the bicyclic core to a dimethylisoxazole ring.

Key Structural Features

The molecular structure of this compound can be broken down into three primary components:

  • Azabicyclo[3.2.1]octane Core: This bicyclic structure provides rigidity and spatial orientation critical for receptor binding in biological systems.

  • Triazole Ring: The 1H-1,2,4-triazole moiety is a versatile pharmacophore known for its roles in antifungal, antibacterial, and anticancer activities.

  • Dimethylisoxazole Moiety: Isoxazoles are heterocyclic compounds often used in drug design due to their bioisosteric properties and ability to modulate biological activity.

Synthesis Pathways

Although specific synthesis protocols for this exact compound were not detailed in the provided references, general methodologies for synthesizing similar heterocyclic compounds involve:

  • Cyclization Reactions: Formation of the isoxazole ring via cyclization of precursors such as hydroxylamines and β-keto esters.

  • Sulfonamide Formation: Reaction of amines with sulfonyl chlorides to introduce the sulfonamide group.

  • Triazole Introduction: Utilizing azide–alkyne cycloaddition (click chemistry) to form the triazole ring.

Biological and Pharmacological Relevance

Compounds containing similar structural motifs have been extensively studied for their pharmacological properties:

  • Antimicrobial Activity: The triazole ring is a key pharmacophore in antifungal drugs like fluconazole and itraconazole.

  • Anti-inflammatory Effects: Sulfonamides are known to inhibit enzymes like carbonic anhydrase and cyclooxygenase.

  • CNS Activity: The rigid bicyclic framework may allow this compound to interact with central nervous system (CNS) receptors.

Potential Applications

Given its structural features, this compound may have applications in:

  • Drug discovery as a lead compound for antifungal or antibacterial agents.

  • Development of enzyme inhibitors targeting sulfonamide-sensitive pathways.

  • CNS-targeted therapies due to its bicyclic framework.

Analytical Data

While no specific experimental data was provided for this compound in the search results, similar compounds are typically characterized using:

  • NMR Spectroscopy: To confirm the chemical shifts corresponding to protons and carbons in the triazole, isoxazole, and azabicyclo fram

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